molecular formula C8H15NO3 B1370867 Ethyl 5-hydroxypiperidine-3-carboxylate CAS No. 915230-04-5

Ethyl 5-hydroxypiperidine-3-carboxylate

Cat. No.: B1370867
CAS No.: 915230-04-5
M. Wt: 173.21 g/mol
InChI Key: IRFBFQHDDSNPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxypiperidine-3-carboxylate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Potential in Antiviral Research

Ethyl 5-hydroxypiperidine-3-carboxylate derivatives have been explored for their antiviral properties. A study by Zhao et al. (2006) synthesized a series of these compounds, with one showing significant anti-hepatitis B virus (HBV) activity, surpassing the effectiveness of the positive control lamivudine (Zhao, Zhao, Chai, & Gong, 2006). Additionally, Ivashchenko et al. (2015) synthesized derivatives of this compound that exhibited notable activity against influenza and hepatitis C viruses (Ivashchenko et al., 2015).

2. Anti-inflammatory Applications

The compound has also been investigated for its potential in treating inflammation. Peduto et al. (2014) designed and synthesized ethyl 5-hydroxyindole-3-carboxylate derivatives that effectively inhibited human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotriene synthesis. This highlights its possible role in the pharmacotherapy of inflammatory and allergic diseases (Peduto et al., 2014).

3. Applications in Cancer Research

Derivatives of this compound have been studied for their potential as anticancer agents. For instance, Temple et al. (1983) investigated the effects of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derived from this compound, on the proliferation of cultured cancer cells and their impact on the survival of mice with leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

4. Role in Synthesis of Pharmaceutical Intermediates

The compound has been used in the synthesis of pharmaceutical intermediates. For example, Wang et al. (2017) described the synthesis of avibactam, a β-lactamase inhibitor, starting from ethyl 5-hydroxypicolinate, highlighting the compound's utility in creating valuable pharmaceutical precursors (Wang, Du, Wan, Li, Chen, & Wu, 2017).

Properties

IUPAC Name

ethyl 5-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)6-3-7(10)5-9-4-6/h6-7,9-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFBFQHDDSNPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Anhydrous HCl was bubbled through a suspension of (±)-5-hydroxypiperidine-3-carboxylic acid (5.6 g, 38.6 mmol) (according to the procedures as disclosed in J. Med. Chem., 25, 1157-1162, (1982)), cooled to 0° C. in EtOH (100 mL), until saturation was reached. The reaction mixture was warmed to room temperature, stirred overnight, then concentrated in vacuo. The crude salt was cooled to 0° C. in CHCl3 (80 mL), and anhydrous NH3 was bubbled through the solution. The resulting white precipitate was removed by vacuum filtration, and the filtrate was concentrated in vacuo to provide 6.6 g (99%) of (±) ethyl 5-hydroxypiperidine-3-carboxylate as a pale yellow oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-hydroxypiperidine-3-carboxylate
Reactant of Route 2
Ethyl 5-hydroxypiperidine-3-carboxylate
Reactant of Route 3
Ethyl 5-hydroxypiperidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-hydroxypiperidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-hydroxypiperidine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-hydroxypiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.